molecular formula C7H10N2O2 B063133 2,4-Diamino-5-methoxyphenol CAS No. 167859-86-1

2,4-Diamino-5-methoxyphenol

Cat. No. B063133
Key on ui cas rn: 167859-86-1
M. Wt: 154.17 g/mol
InChI Key: LNLMZPVZMTUVSU-UHFFFAOYSA-N
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Patent
US05414130

Procedure details

2.5 g of 5-methoxy-2,4-diaminophenol and 25 mL of concentrated HCl is placed in a 45 mL Hastalloy C autoclave. The mixture is then heated to 140° C. for 16 hours at a pressure of about 200 psi. The reaction mixture is then cooled to 25° C., the reactor is vented and the product, a white solid, is filtered and dried to yield 1.2 g of crude 4,6-diaminoresorcinol dihydrochloride.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
4,6-diaminoresorcinol dihydrochloride

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([NH2:11])=[CH:5][C:6]([NH2:10])=[C:7]([OH:9])[CH:8]=1.[ClH:12]>>[ClH:12].[ClH:12].[NH2:10][C:6]1[CH:5]=[C:4]([NH2:11])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)N)N
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the product, a white solid, is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
4,6-diaminoresorcinol dihydrochloride
Type
product
Smiles
Cl.Cl.NC1=C(C=C(O)C(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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